
2,4-Dinitrofluoranthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoranthene, 2,4-dinitro- is a polycyclic aromatic hydrocarbon (PAH) derivative with the molecular formula C₁₆H₈N₂O₄ and a molecular weight of 292.2457 g/mol . This compound is characterized by the presence of two nitro groups attached to the fluoranthene core, which is a non-alternant hydrocarbon featuring a combination of naphthalene and benzene rings . Fluoranthene derivatives are known for their interesting photophysical and fluorescence properties, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of fluoranthene, 2,4-dinitro- typically involves nitration reactions. One common method is the nitration of 2-nitrofluoranthene, which yields the dinitro product . The reaction conditions for this process often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective introduction of nitro groups at the desired positions on the fluoranthene core .
Industrial production methods for fluoranthene derivatives generally involve similar nitration processes, with careful optimization of reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Fluoranthene, 2,4-dinitro- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to achieve the desired transformations .
Wissenschaftliche Forschungsanwendungen
Fluoranthene, 2,4-dinitro- has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of fluoranthene, 2,4-dinitro- involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components . The compound’s fluorescence properties also enable it to act as a sensor for detecting changes in the local environment, such as pH or the presence of specific ions .
Vergleich Mit ähnlichen Verbindungen
Fluoranthene, 2,4-dinitro- can be compared with other similar compounds, such as:
Fluoranthene: The parent compound without nitro groups, known for its fluorescence and use in materials science.
1-Fluoro-2,4-dinitrobenzene: A related compound used in protein sequencing and as a reagent for detecting amino acids.
2,4-Dinitrophenylhydrazine: A compound used in analytical chemistry for detecting carbonyl compounds.
Fluoranthene, 2,4-dinitro- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
102493-19-6 |
---|---|
Molekularformel |
C16H8N2O4 |
Molekulargewicht |
292.24 g/mol |
IUPAC-Name |
2,4-dinitrofluoranthene |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)9-7-13-11-4-2-1-3-10(11)12-5-6-15(18(21)22)14(8-9)16(12)13/h1-8H |
InChI-Schlüssel |
DKHOIWAXCADMSA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC(=CC4=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC(=CC4=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Key on ui other cas no. |
102493-19-6 |
Synonyme |
2,4-DINITROFLUORANTHENE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.